molecular formula C21H18N4O B10894701 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol

7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol

Cat. No.: B10894701
M. Wt: 342.4 g/mol
InChI Key: JSLNGYONZXJHGQ-UHFFFAOYSA-N
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Description

7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol is a complex organic compound that features a quinolinol core with pyridyl and pyridylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-pyridinemethanol with 2-pyridylamine under specific conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to reflux to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce quinolinol derivatives with altered substituents .

Scientific Research Applications

7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-pyridinemethanol
  • 2-Pyridylamine
  • 8-Quinolinol

Uniqueness

Compared to similar compounds, 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

7-[(6-methylpyridin-2-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C21H18N4O/c1-14-6-4-8-17(24-14)20(25-18-9-2-3-12-22-18)16-11-10-15-7-5-13-23-19(15)21(16)26/h2-13,20,26H,1H3,(H,22,25)

InChI Key

JSLNGYONZXJHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4

Origin of Product

United States

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